molecular formula C9H12BrNO B582601 5-Bromo-3-methyl-2-propoxypyridine CAS No. 1261972-34-2

5-Bromo-3-methyl-2-propoxypyridine

Cat. No. B582601
CAS RN: 1261972-34-2
M. Wt: 230.105
InChI Key: UJJZJPKXSPIBPV-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-propoxypyridine is a chemical compound with the molecular formula C9H12BrNO. It has a molecular weight of 230.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methyl, and propoxy groups on the pyridine ring.


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Electrochemical Applications

Research on phenolic Schiff bases compounds, including derivatives of bromo-substituted pyridines, has shown significant potential in the inhibition of carbon steel corrosion in acidic media containing chloride. These studies highlight the compounds' effectiveness as corrosion inhibitors, which is critical for extending the lifespan of metal structures in harsh environments (El-Lateef et al., 2015).

Synthesis and Biological Activities

Novel pyridine derivatives synthesized via Suzuki cross-coupling reactions have been explored for their quantum mechanical properties and biological activities. These compounds, including those derived from bromo-substituted pyridines, have shown promising anti-thrombolytic, biofilm inhibition, and haemolytic activities. This research paves the way for developing new pharmaceuticals and materials with specialized biological functions (Ahmad et al., 2017).

Antiviral Activity

Derivatives of bromo-substituted pyrimidines have demonstrated significant antiretroviral activity in cell culture, offering a potential pathway for the development of new antiviral drugs. These findings are particularly relevant for the treatment of retroviruses, including HIV, highlighting the potential therapeutic applications of these compounds (Hocková et al., 2003).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine have provided insights into the molecular structure, vibrational frequencies, and chemical shifts of such compounds. These studies are crucial for understanding the chemical and physical properties of bromo-substituted pyridines, which can influence their applications in various fields (Vural & Kara, 2017).

Ligand Synthesis and Color Tuning

Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including those with bromo-substituted pyridines, has explored the synthesis and physical chemical characterization of these compounds. The studies have shown that the nature of the ancillary ligand can significantly affect the redox and emission properties, suggesting applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 .

properties

IUPAC Name

5-bromo-3-methyl-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJZJPKXSPIBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682466
Record name 5-Bromo-3-methyl-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-34-2
Record name 5-Bromo-3-methyl-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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